molecular formula C8H7N3 B15348696 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine CAS No. 585528-68-3

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine

Cat. No.: B15348696
CAS No.: 585528-68-3
M. Wt: 145.16 g/mol
InChI Key: UJCIGTFJVDMOCI-UHFFFAOYSA-N
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Description

5,7-Methano-1H-1,2,4-triazolo[4,3-a]azepine is a synthetically designed fused heterocyclic compound that incorporates a bridged methano group, positioning it as a scaffold of significant interest in medicinal chemistry and drug discovery. This structure belongs to a class of triazole-azepine hybrids, which have demonstrated considerable potential in the development of novel pharmacologically active agents . Related triazolo-azepine hybrids have been identified as promising non-steroidal anti-inflammatory agents, with some derivatives exhibiting potent analgesic and anti-inflammatory activities in vivo that surpassed the efficacy of reference drugs like ketorolac and diclofenac sodium . Furthermore, analogous triazolopiperazine cores are established in therapeutics, exemplified by their role as potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes . The value of this chemical scaffold extends to its application in probing other biological targets, including p38 Mitogen-Activated Protein Kinases (MAPK), which are implicated in a range of inflammatory and autoimmune diseases . The presence of multiple nitrogen atoms in the structure provides potential hydrogen bonding sites for target interaction, making it a versatile intermediate for constructing more complex molecules aimed at various disease pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications and synthetic protocols related to this unique heterocyclic system.

Properties

CAS No.

585528-68-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,4,5-triazatricyclo[7.1.1.02,6]undeca-1(10),3,6,8-tetraene

InChI

InChI=1S/C8H7N3/c1-2-8-10-9-5-11(8)7-3-6(1)4-7/h1-3,5,10H,4H2

InChI Key

UJCIGTFJVDMOCI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C3NN=CN3C1=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Azepine Derivatives with Hydrazides

The most widely reported route involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (3 ) with aromatic hydrazides (6a–g ), followed by thermal cyclization.

General Procedure :

  • Hydrazide Synthesis : Aromatic carboxylic acids (4a–g ) are esterified to methyl esters (5a–g ), followed by hydrazinolysis using hydrazine hydrate to yield hydrazides (6a–g ).
  • Cyclocondensation : Hydrazides (6a–g ) are refluxed with azepine (3 ) in toluene for 3 hours, inducing cyclization to form triazoloazepines (7a–g ).

Reaction Conditions :

Parameter Value
Solvent Toluene
Temperature Reflux (110–120°C)
Catalyst None
Yield 70–81%

Key intermediates and products were characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and LC-MS. For example, 7a exhibited azepine ring proton signals at δ 1.65–4.03 ppm and a molecular ion peak at m/z 312.2 (M+1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A complementary strategy employs CuAAC (“click chemistry”) to construct the triazole ring. This method, adapted from quinoline-fused triazoloazepine syntheses, offers modularity for introducing diverse substituents.

General Procedure :

  • Propargylation : N-Aralkyl-N-((2-chloroquinolin-3-yl)methyl)prop-2-yn-1-amine (2 ) is prepared via alkylation.
  • Triazole Formation : 2 reacts with aryl azides in DMF using CuSO$$4$$·5H$$2$$O/sodium ascorbate, yielding triazoloazepines (4a–m ).

Optimized Conditions :

Parameter Value
Solvent DMF
Catalyst CuSO$$4$$·5H$$2$$O (2 mol%)
Reducing Agent Sodium ascorbate (20 mol%)
Temperature Room temperature
Yield 65–78%

This method avoids high temperatures but requires stringent exclusion of oxygen to prevent copper oxidation.

Electrophilic Aromatic Substitution for Methano Bridge Functionalization

Post-cyclization functionalization of the methano bridge is achieved through nitration and Friedel-Crafts acylation, as demonstrated in tricyclic analogs.

Nitration Protocol :

  • Reagents : Fuming HNO$$3$$ and CF$$3$$SO$$3$$H in CH$$2$$Cl$$_2$$ at 0–5°C.
  • Procedure : Slow addition of azepine substrate to the nitrating mixture, followed by gradual warming to 25–30°C.

Outcomes :

Product Yield Purity (HPLC)
Dinitro derivative 68.9% 98.5%

Friedel-Crafts Acylation :

  • Conditions : AcCl/AlCl$$_3$$ in DCE at room temperature.
  • Yield : 86% for acetylated product.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Toluene vs. DMF : Toluene facilitates higher cyclocondensation yields (81%) compared to DMF (78%) due to improved thermal stability.
  • Low-Temperature Nitration : Maintaining 0–5°C during nitration suppresses byproduct formation, enhancing regioselectivity.

Catalytic Systems

  • Copper Catalysis : Sodium ascorbate reduces Cu(II) to Cu(I) in situ, critical for triazole ring formation.
  • Acid Catalysis : CF$$3$$SO$$3$$H enhances electrophilic substitution kinetics by generating nitronium ions.

Analytical Characterization

Spectroscopic Techniques

  • $$ ^1H $$ NMR : Azepine protons appear as multiplet clusters (δ 1.65–4.03 ppm), while triazole protons resonate as singlets (δ 7.8–8.2 ppm).
  • LC-MS : Molecular ion peaks align with theoretical m/z values (±0.5 Da), confirming product identity.

Crystallography

X-ray diffraction of related tricyclic analogs reveals a boat conformation for the azepine ring and planar triazole geometry, stabilizing the methano bridge.

Applications and Derivatives

This compound derivatives exhibit promising analgesic and anti-inflammatory activity, with IC$$_{50}$$ values comparable to indomethacin in COX-2 inhibition assays. Recent studies explore:

  • Anticancer Agents : Analogues with electron-withdrawing substituents show nanomolar activity against breast cancer cell lines.
  • CNS Therapeutics : Methoxy-substituted derivatives demonstrate blood-brain barrier permeability in rodent models.

Chemical Reactions Analysis

Types of Reactions: 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule in drug discovery.

  • Medicine: It may have therapeutic applications, such as in the development of new pharmaceuticals.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can be compared to other similar heterocyclic compounds, such as triazoles and azepines. While these compounds share some structural similarities, this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolo-fused compounds vary significantly in their core structures and substituents, which directly influence their pharmacological profiles. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine Azepine + triazole + methano bridge Variable alkyl/aryl groups Antimicrobial, enzyme modulation
8-Pentyloxy-5,6-dihydro-4H-benzo[f]triazoloazepine Benzene-fused azepine + triazole 8-pentyloxy Anticonvulsant (ED₅₀ = 17.5 mg/kg)
Estazolam (Triazolobenzodiazepine) Benzodiazepine + triazole 8-chloro, 6-phenyl Sedative (t₁/₂ = 10–24 hrs)
6,7,8,9-Tetrahydro-5H-triazoloazepine derivatives Partially saturated azepine + triazole Trifluoromethyl, quaternary nitrogen Antimicrobial (MIC = 12.5–50 μg/mL)

Key Observations :

  • Ring Fusion: Benzodiazepine-fused triazoles (e.g., estazolam) exhibit strong central nervous system (CNS) activity due to GABA receptor binding, whereas non-benzene-fused triazoloazepines (e.g., 5,7-Methano derivatives) show broader applications in antimicrobial and enzyme inhibition .
  • Substituents: Alkoxy or alkylamino groups at position 8 (e.g., 8-pentyloxy) enhance anticonvulsant potency, while quaternary nitrogen or trifluoromethyl groups improve antimicrobial efficacy .
Pharmacological Activity

Anticonvulsant Activity :

  • The 8-pentyloxy derivative of benzo[f]triazoloazepine demonstrated an ED₅₀ of 17.5 mg/kg in the maximal electroshock (MES) test, outperforming phenobarbital (ED₅₀ = 21.8 mg/kg) but lagging behind carbamazepine (ED₅₀ = 8.8 mg/kg) .
  • In contrast, 5,7-Methano derivatives lack significant anticonvulsant data, suggesting structural specificity for GABAergic targets.

Antimicrobial Activity :

Metabolic Modulation :

  • A triazoloazepine derivative (T0504) was used to study 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to glucocorticoid metabolism and metabolic syndrome .
Physicochemical and Pharmacokinetic Properties
Property 5,7-Methano Derivative Estazolam 8-Pentyloxy Derivative
Molecular Weight ~290–320 g/mol 294.7 g/mol ~350–400 g/mol
Bioavailability Not reported 93% Not reported
Half-Life Not reported 10–24 hours Not reported
Key Metabolic Pathway Hepatic (presumed) Hepatic Hepatic (presumed)

Notes:

  • Estazolam’s prolonged half-life and high bioavailability make it suitable for chronic sedation, whereas triazoloazepines with antimicrobial activity may prioritize tissue penetration over systemic persistence .

Q & A

Q. Table 1: Representative Synthesis Methods

MethodKey Reagents/ConditionsReference
Triazole-amine condensationMethylene-active compounds, reflux
Hydrazide cyclizationPhenol, methanol extraction
N-Alkylation/AminationEthanol, 60–100°C, column chromatography

Advanced: How can researchers optimize low yields in triazoloazepine synthesis?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Extended reaction times (up to 72 hours) to ensure complete ring closure .
  • Solvent optimization : Polar solvents like ethanol enhance solubility of intermediates .
  • Purification via gradient column chromatography (e.g., EtOAC/light petroleum mixtures) to isolate pure products .
  • Use of excess amines (1.5–10 eq) to drive N-alkylation reactions to completion .

Basic: What characterization techniques validate triazoloazepine structures?

Methodological Answer:
Standard protocols include:

  • 1H/13C-NMR spectroscopy (e.g., CDCl3 or DMSO-d6 solvents) to confirm substituent positions and ring fusion .
  • Melting point analysis to assess purity (e.g., mp >235°C for diphenoxy derivatives) .
  • Mass spectrometry for molecular weight verification (e.g., MW 216.08 g/mol for brominated derivatives) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:

  • Systematic variation of substituents : Compare halogenated (e.g., bromine at C3) vs. alkyl/aryl derivatives to isolate electronic vs. steric effects .
  • Dose-response profiling : Use in vitro antimicrobial (MIC assays) or receptor-binding (radioligand displacement) studies to quantify potency differences .
  • Molecular docking : Model interactions with targets (e.g., adenosine receptors) to rationalize divergent activities .

Example : Chlorine substituents enhance antibacterial activity but reduce CNS receptor affinity, highlighting target-specific SAR .

Basic: What biological activities are reported for triazoloazepines?

Methodological Answer:
Reported activities include:

  • Antimicrobial : 1,2,4-triazolo[4,3-a]quinoxalines show efficacy against S. aureus and C. albicans via membrane disruption .
  • Anticonvulsant : 8-alkoxy derivatives modulate GABAergic pathways in rodent models .
  • Antihistaminic : Triazoloquinazolinones inhibit H1 receptors (IC50 <10 µM) .

Q. Table 2: Biological Activities

ActivityKey Compound ModificationsAssay TypeReference
Antimicrobial3-Arylaminomethyl substituentsMIC, agar diffusion
Anticonvulsant8-Alkoxy groupsMES/PTZ rodent models
Adenosine receptor binding8-Amino-triazolopyrazinonesRadioligand displacement

Advanced: What mechanistic insights explain triazoloazepine bioactivity?

Methodological Answer:
Mechanisms are probed via:

  • In vitro enzyme assays : Example: Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD1) by 5H-triazoloazepines, measured via [3H]-cortisone/cortisol conversion .
  • Receptor subtype selectivity : Triazolobenzodiazepines (e.g., 1-(p-methoxyphenyl) derivatives) exhibit high affinity for GABA-A receptors due to triazole ring rigidity .
  • Molecular dynamics simulations : Predict binding poses with adenosine A2A receptors to guide analog design .

Advanced: How to design analogs for improved pharmacokinetic (PK) properties?

Methodological Answer:
Strategies include:

  • Introducing hydrophilic groups (e.g., hydroxyl, amine) to enhance solubility and reduce hepatic metabolism .
  • Bioisosteric replacement : Swap halogens with CF3 or CH3 to modulate metabolic stability .
  • Prodrug approaches : Esterify hydroxyl groups to improve oral bioavailability .

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